molecular formula C16H17N3 B1336241 (4-Azepan-1-ylbenzylidene)malononitrile CAS No. 199297-13-7

(4-Azepan-1-ylbenzylidene)malononitrile

Cat. No. B1336241
M. Wt: 251.33 g/mol
InChI Key: IPYLRKJGASESSZ-UHFFFAOYSA-N
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Description

(4-Azepan-1-ylbenzylidene)malononitrile, also known as ABMN, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic and industrial applications1. It has a molecular formula of C16H17N3 and a molecular weight of 251.33 g/mol2.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of (4-Azepan-1-ylbenzylidene)malononitrile from the web search results.



Molecular Structure Analysis

The molecular structure of (4-Azepan-1-ylbenzylidene)malononitrile is defined by its molecular formula, C16H17N32. However, the specific structural details or the 3D conformation were not found in the search results.



Chemical Reactions Analysis

The specific chemical reactions involving (4-Azepan-1-ylbenzylidene)malononitrile are not available in the search results.



Physical And Chemical Properties Analysis

The physical and chemical properties of (4-Azepan-1-ylbenzylidene)malononitrile are not detailed in the search results.


Scientific Research Applications

Novel Derivatives and Synthesis Methods

(4-Azepan-1-ylbenzylidene)malononitrile has been involved in the synthesis of various novel compounds. For instance, it has been used in the unexpected synthesis of a 5H‐chromeno[3,4‐c]pyridine derivative, where a novel tricyclic chromeno[3,4-c]pyridine derivative was isolated instead of the expected “tert-amino effect” product (Ivanov et al., 2014). Additionally, novel azepane derivatives have been prepared and evaluated for protein kinase B (PKB-alpha) and protein kinase A (PKA) inhibition, where the original (-)-balanol-derived lead structure showed promising results (Breitenlechner et al., 2004).

Potential Antitumor Activity

A study involving the synthesis of new series of 2-(1-(substitutedbenzyl)-1H-tetrazol-5-yl)-3-phenylacrylonitrile derivatives demonstrated potential in vitro antitumor activity. These compounds were synthesized starting from substituted benzyl halides and 3-phenyl-2-(1H-tetrazol-5-yl)acrylonitrile, showing good activity against several human cancer cell lines (Maddila et al., 2016).

Applications in Chemical Analysis

There's been research on the development of ratiometric fluorescent probes for the detection of malononitrile in organic and aqueous phases, highlighting its potential for environmental pollution and health risk monitoring (Gong et al., 2021). Another study explored a colorimetric signaling probe for the selective analysis of malononitrile via a SNAr-type nucleophilic substitution reaction (Kim et al., 2020).

Azepane-Based Therapeutic Applications

Azepane-based compounds have been shown to possess a wide range of pharmacological properties. The development of new, less toxic, and highly active azepane-containing analogs is a significant topic in medicinal chemistry, with over 20 FDA-approved azepane-based drugs for various diseases (Zha et al., 2019).

Safety And Hazards

The safety data sheet for malononitrile, a related compound, indicates that it is acutely toxic if swallowed, inhaled, or in contact with skin3. It may cause an allergic skin reaction and serious eye irritation3. It is very toxic to aquatic life with long-lasting effects3. However, the specific safety and hazard information for (4-Azepan-1-ylbenzylidene)malononitrile was not found in the search results.


Future Directions

(4-Azepan-1-ylbenzylidene)malononitrile has potential therapeutic and industrial applications1, indicating that it may be a subject of future research and development. However, specific future directions were not found in the search results.


Relevant Papers
Unfortunately, I couldn’t find any specific papers related to (4-Azepan-1-ylbenzylidene)malononitrile in the search results.


Please note that this information is based on the available web search results and may not be comprehensive or completely accurate. For more detailed information, please refer to scientific literature or contact a chemistry professional.


properties

IUPAC Name

2-[[4-(azepan-1-yl)phenyl]methylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3/c17-12-15(13-18)11-14-5-7-16(8-6-14)19-9-3-1-2-4-10-19/h5-8,11H,1-4,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPYLRKJGASESSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=CC=C(C=C2)C=C(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20429133
Record name (4-azepan-1-ylbenzylidene)malononitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20429133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Azepan-1-ylbenzylidene)malononitrile

CAS RN

199297-13-7
Record name (4-azepan-1-ylbenzylidene)malononitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20429133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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